molecular formula C13H20N2O B3172348 N-(4-Amino-2-methylphenyl)hexanamide CAS No. 946725-83-3

N-(4-Amino-2-methylphenyl)hexanamide

Cat. No.: B3172348
CAS No.: 946725-83-3
M. Wt: 220.31 g/mol
InChI Key: XZNSMGHOUUZISV-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)hexanamide is an aromatic amide derivative characterized by a hexanamide chain linked to a 4-amino-2-methylphenyl group. The 4-amino group and 2-methyl substituent on the phenyl ring contribute to its hydrogen-bonding capacity and steric profile, while the hexanamide chain provides moderate lipophilicity, influencing its solubility and membrane permeability .

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-4-5-6-13(16)15-12-8-7-11(14)9-10(12)2/h7-9H,3-6,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNSMGHOUUZISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=C(C=C(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)hexanamide typically involves the reaction of 4-amino-2-methylbenzoic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)hexanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-2-methylphenyl)hexanamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with N-(4-Amino-2-methylphenyl)hexanamide, differing primarily in substituents, chain length, or aromatic moieties. Key differences and biological implications are outlined below.

Table 1: Comparative Analysis of this compound and Analogues
Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Bioactivity References
This compound Hexanamide chain; 4-amino-2-methylphenyl group ~234.3 (estimated) Moderate lipophilicity; potential hydrogen-bonding via amino group
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Hexanamide chain; indole-ethyl substituent ~260.3 Anti-parasitic activity (e.g., PfCDPK1 inhibition)
N-(4-(((4-Methylpyrimidin-2-yl)amino)sulfonyl)phenyl)hexanamide Sulfamoylphenyl-pyrimidine substituent; hexanamide chain ~363.4 Enhanced solubility due to sulfonamide group; potential kinase-targeting applications
N-(4-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide Benzamide core; ethoxyethoxy side chain; 4-amino-2-methylphenyl group ~300.4 Higher polarity due to ethoxyethoxy chain; possible CNS activity
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide Acetamide chain; 4-methoxyphenyl substituent ~270.3 Shorter chain reduces lipophilicity; methoxy group may enhance metabolic stability
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide Dual amino groups; methoxy substituent; benzamide core ~257.3 Enhanced hydrogen-bonding capacity; potential for dual-target interactions

Key Differences and Implications

Chain Length and Lipophilicity :

  • The hexanamide chain in the target compound provides intermediate lipophilicity compared to shorter acetamide chains (e.g., ) or bulkier benzamide derivatives (e.g., ). This balance may optimize membrane permeability while avoiding excessive hydrophobicity.
  • Compounds like N-[2-(1H-Indol-3-yl)ethyl]hexanamide () exhibit higher molecular weights due to aromatic indole groups, which may reduce oral bioavailability.

Substituent Effects: Sulfonamide and Pyrimidine Groups: The sulfamoyl-pyrimidine derivative () shows increased solubility, making it suitable for aqueous formulations, but may limit blood-brain barrier penetration.

Biological Activity: The indole-containing analog () demonstrates specific anti-parasitic activity, likely due to interactions with parasitic kinases like PfCDPK1. Dual amino groups in 4-Amino-N-(4-amino-2-methoxyphenyl)benzamide () may enhance binding to targets requiring multiple hydrogen bonds, such as DNA or enzyme active sites.

Notes

  • Structural Diversity: Minor modifications (e.g., chain length, substituent polarity) significantly alter pharmacokinetic and pharmacodynamic profiles.
  • Research Gaps: Limited data exist on the specific biological targets of this compound. Further studies comparing its enzyme inhibition kinetics with analogs like and are warranted.
  • Safety and Toxicity : Hexanamide derivatives generally exhibit low acute toxicity, but long-term effects of metabolites (e.g., hydrolysis products) require evaluation.

Biological Activity

N-(4-Amino-2-methylphenyl)hexanamide, a compound with the molecular formula C13H20N2O and a molecular weight of 220.31, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H20N2O
  • Molecular Weight : 220.31 g/mol
  • Structure : The compound features an amine group and a hexanamide chain, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The compound may exhibit the following actions:

  • Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in inflammatory processes, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways and contributing to its therapeutic properties.

1. Anti-inflammatory Effects

Research indicates that this compound has potential anti-inflammatory properties. By inhibiting specific enzymes associated with inflammation, the compound may reduce inflammatory responses in various biological systems.

3. Antiproliferative Effects

In vitro studies have demonstrated that compounds with structural similarities to this compound exhibit antiproliferative effects against various cancer cell lines. For example, certain hydroxamate-based hybrids have shown enhanced activity against leukemia cells compared to established treatments like dihydroartemisinin .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFocusFindings
Anti-inflammatory effectsInhibition of enzymes involved in inflammation
Antiproliferative activityPotent activity against leukemia cell lines; IC50 values in the nanomolar range
HDAC inhibitionInduction of apoptosis in cancer cells through modulation of acetylation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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